molecular formula C14H12N2O4 B14364684 Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]- CAS No. 92085-83-1

Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-

Cat. No.: B14364684
CAS No.: 92085-83-1
M. Wt: 272.26 g/mol
InChI Key: AXIZPDWIUAIAIV-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-: is an aromatic compound characterized by the presence of nitro groups and an ethyl linkage between two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]- typically involves nitration reactions. The nitration of benzene derivatives is a common method, where benzene is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes nitration, followed by further functionalization to introduce the ethyl linkage and additional nitro groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various electrophiles in the presence of catalysts or under acidic conditions.

Major Products Formed:

    Reduction: Amines.

    Oxidation: Nitroso derivatives, further oxidized nitro compounds.

    Substitution: Substituted benzene derivatives with different functional groups.

Comparison with Similar Compounds

Comparison: Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]- is unique due to the presence of two nitro groups and an ethyl linkage between two benzene rings. This structural feature distinguishes it from other similar compounds, which may have different substituents or linkages.

Properties

IUPAC Name

1-nitro-2-[2-(4-nitrophenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15(18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(19)20/h1-4,6-7,9-10H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIZPDWIUAIAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443505
Record name Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92085-83-1
Record name Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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